molecular formula C24H23N7O2 B4472344 2-{4-[5-(3-METHOXYPHENYL)-1-PHENYL-1H-1,2,4-TRIAZOLE-3-CARBONYL]PIPERAZIN-1-YL}PYRIMIDINE

2-{4-[5-(3-METHOXYPHENYL)-1-PHENYL-1H-1,2,4-TRIAZOLE-3-CARBONYL]PIPERAZIN-1-YL}PYRIMIDINE

Cat. No.: B4472344
M. Wt: 441.5 g/mol
InChI Key: XBPWQVGICFGKPU-UHFFFAOYSA-N
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Description

2-{4-[5-(3-METHOXYPHENYL)-1-PHENYL-1H-1,2,4-TRIAZOLE-3-CARBONYL]PIPERAZIN-1-YL}PYRIMIDINE is a complex organic compound that features a triazole ring, a piperazine ring, and a pyrimidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[5-(3-METHOXYPHENYL)-1-PHENYL-1H-1,2,4-TRIAZOLE-3-CARBONYL]PIPERAZIN-1-YL}PYRIMIDINE typically involves multi-step organic synthesis. The process may start with the preparation of the triazole ring, followed by the introduction of the piperazine and pyrimidine rings through various coupling reactions. Common reagents might include hydrazines, aldehydes, and halogenated pyrimidines.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions could target the triazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the piperazine and pyrimidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with similar structures have been investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicine, such compounds might be explored for their potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

Industrially, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for 2-{4-[5-(3-METHOXYPHENYL)-1-PHENYL-1H-1,2,4-TRIAZOLE-3-CARBONYL]PIPERAZIN-1-YL}PYRIMIDINE would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1H-1,2,4-triazole derivatives: Known for their biological activities.

    Piperazine derivatives: Often used in medicinal chemistry for their pharmacological properties.

    Pyrimidine derivatives: Widely studied for their roles in DNA synthesis and as therapeutic agents.

Uniqueness

The uniqueness of 2-{4-[5-(3-METHOXYPHENYL)-1-PHENYL-1H-1,2,4-TRIAZOLE-3-CARBONYL]PIPERAZIN-1-YL}PYRIMIDINE lies in its combination of these three distinct moieties, potentially offering a unique profile of biological activity and chemical reactivity.

Properties

IUPAC Name

[5-(3-methoxyphenyl)-1-phenyl-1,2,4-triazol-3-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N7O2/c1-33-20-10-5-7-18(17-20)22-27-21(28-31(22)19-8-3-2-4-9-19)23(32)29-13-15-30(16-14-29)24-25-11-6-12-26-24/h2-12,17H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPWQVGICFGKPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=NN2C3=CC=CC=C3)C(=O)N4CCN(CC4)C5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{4-[5-(3-METHOXYPHENYL)-1-PHENYL-1H-1,2,4-TRIAZOLE-3-CARBONYL]PIPERAZIN-1-YL}PYRIMIDINE
Reactant of Route 2
Reactant of Route 2
2-{4-[5-(3-METHOXYPHENYL)-1-PHENYL-1H-1,2,4-TRIAZOLE-3-CARBONYL]PIPERAZIN-1-YL}PYRIMIDINE
Reactant of Route 3
Reactant of Route 3
2-{4-[5-(3-METHOXYPHENYL)-1-PHENYL-1H-1,2,4-TRIAZOLE-3-CARBONYL]PIPERAZIN-1-YL}PYRIMIDINE
Reactant of Route 4
Reactant of Route 4
2-{4-[5-(3-METHOXYPHENYL)-1-PHENYL-1H-1,2,4-TRIAZOLE-3-CARBONYL]PIPERAZIN-1-YL}PYRIMIDINE
Reactant of Route 5
Reactant of Route 5
2-{4-[5-(3-METHOXYPHENYL)-1-PHENYL-1H-1,2,4-TRIAZOLE-3-CARBONYL]PIPERAZIN-1-YL}PYRIMIDINE
Reactant of Route 6
Reactant of Route 6
2-{4-[5-(3-METHOXYPHENYL)-1-PHENYL-1H-1,2,4-TRIAZOLE-3-CARBONYL]PIPERAZIN-1-YL}PYRIMIDINE

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